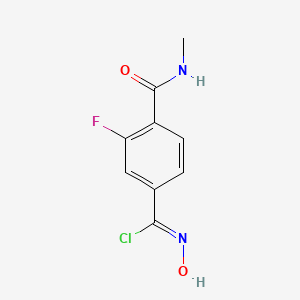

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride

Description

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is a benzimidoyl chloride derivative characterized by a fluorine substituent at the 3-position, a hydroxylamine group (-NHOH) at the N-position, and a methylcarbamoyl (-CONHCH₃) group at the 4-position of the benzimidoyl core. The fluorine atom enhances electronegativity and metabolic stability, while the methylcarbamoyl group introduces hydrogen-bonding capabilities, influencing solubility and target binding .

Properties

IUPAC Name |

(1Z)-3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQMAYHHVPQMV-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(C=C(C=C1)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amine group.

Fluorination: The amine group is then fluorinated to introduce the fluorine atom.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction.

Carbamoylation: The methylcarbamoyl group is introduced through a carbamoylation reaction.

Chlorination: Finally, the benzimidoyl chloride is formed by chlorination.

Industrial Production Methods

Industrial production of 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride may involve optimized versions of the above synthetic route, with specific reaction conditions tailored to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- Substituents : The 4-position features a trifluoromethyl (-CF₃) group instead of methylcarbamoyl (-CONHCH₃).

- Electrophilicity : The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the benzimidoyl chloride compared to the methylcarbamoyl analogue.

- Physicochemical Properties :

- Applications : Used in synthesizing agrochemicals and antiviral agents due to its stability under harsh conditions .

2-Allyloxy-N-(4-Nitrobenzyl)benzimidoyl Chloride (CAS: 67133-10-2)

Structural Differences :

- Substituents: Features an allyloxy (-O-CH₂CH=CH₂) group at the 2-position and a 4-nitrobenzyl (-CH₂C₆H₄NO₂) group at the N-position.

- Physicochemical Properties :

- Applications : Primarily explored in polymer chemistry and as a photoactive crosslinker .

3-Chloro-N-phenylphthalimide (CAS: Not Provided)

Structural Differences :

- Core Structure : A phthalimide derivative (isoindoline-1,3-dione) with a chloro substituent at the 3-position and a phenyl group at the N-position.

- Reactivity : The chloro group facilitates nucleophilic aromatic substitution, while the phthalimide core is less reactive than benzimidoyl chlorides.

- Applications: Used as a monomer for polyimide synthesis, emphasizing thermal stability rather than biological activity .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, but methylcarbamoyl groups improve aqueous solubility, making the target compound more suitable for biological applications .

- Synthetic Utility : Benzimidoyl chlorides with hydroxylamine groups (e.g., N-OH) are prone to hydrolysis, requiring anhydrous conditions during reactions with alkali metal hydrides or alkoxides .

- Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenylphthalimide) exhibit superior thermal stability (>300°C), whereas benzimidoyl chlorides are typically reactive below 150°C .

Biological Activity

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C9H8ClFN2O2. Its structure includes a benzimidoyl moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in specific cancer types.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in cellular processes, leading to altered metabolic pathways.

- Interaction with Cellular Receptors : The compound could interact with specific receptors on cell membranes, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that treatment with 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Comparative Analysis

When compared to structurally similar compounds, 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride shows enhanced biological activity due to the presence of the fluorine atom, which may increase lipophilicity and improve cellular uptake.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride | High | Moderate |

| N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride | Moderate | Low |

| Benzimidazole derivatives | Low | Variable |

Q & A

Basic Research Questions

Q. What spectroscopic methods are standard for characterizing 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride, and how are key functional groups identified?

- Answer :

- 1H NMR : Analyze aromatic protons (δ 7.85–7.09 ppm for fluorinated analogs) and exchangeable hydroxyl protons (δ 8.26–8.18 ppm, disappears with D2O). The methylcarbamoyl group’s CH3 appears as a singlet (δ 3.25 ppm in related compounds) .

- 13C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons (δ 120–140 ppm). Fluorine substituents cause splitting patterns in coupled spectra .

- IR Spectroscopy : Detect N–H (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) stretches. Hydroxyl groups show broad O–H bands (~3300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS) and fragmentation patterns (e.g., loss of Cl or CO groups) .

Q. What synthetic routes are used to prepare benzimidoyl chloride derivatives, and how are reaction conditions optimized?

- Answer :

- Intermediate Synthesis : Start with substituted benzaldehydes converted to oximes, followed by chlorination with N-chlorosuccinimide (NCS) to form benzimidoyl chlorides .

- Optimization : Use anhydrous solvents (e.g., THF) and low temperatures (−78°C) to stabilize reactive intermediates. Add bases like DBU to scavenge HCl and prevent hydrolysis .

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.3 equiv. NCS) to maximize conversion .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Compare measured C/H/N percentages to theoretical values (e.g., ±0.3% deviation) .

- Melting Point : Determine consistency with literature values (e.g., 216–218°C for analogs) .

Q. What are the documented biological activities of structurally similar benzimidoyl chlorides?

- Answer :

- Enzyme Inhibition : Analogous compounds act as protease or kinase inhibitors due to electrophilic chloride reactivity .

- Antiplasmodial Activity : Fluorinated benzimidoyl chlorides show IC50 values <10 µM against Plasmodium falciparum .

- Pharmacophore Potential : The N-hydroxy group enhances metal-chelating properties, useful in designing metalloenzyme inhibitors .

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated benzimidoyl chlorides be resolved?

- Answer :

- Deuterium Exchange : Confirm hydroxyl protons by observing signal disappearance after D2O shake .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling patterns (e.g., meta vs. para fluorine effects) .

- Variable Temperature NMR : Mitigate signal broadening caused by slow rotation of the methylcarbamoyl group .

Q. What strategies minimize hydrolysis of the reactive chloride group during synthesis?

- Answer :

- Anhydrous Conditions : Use molecular sieves or inert gas (N2/Ar) to exclude moisture .

- Low-Temperature Workup : Quench reactions at −20°C to slow hydrolysis kinetics .

- Protective Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?

- Answer :

- DFT Calculations : Model transition states for Cl displacement using Gaussian09 with B3LYP/6-311++G(d,p). Analyze Fukui indices to identify electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction barriers .

- Docking Studies : Predict binding affinities with target enzymes (e.g., HDACs) using AutoDock Vina .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-Dependent Kinetics : Use phosphate buffers (pH 2–10) to measure hydrolysis rates (kobs) and identify labile functional groups .

- Arrhenius Analysis : Calculate activation energy (Ea) for thermal decomposition using DSC/TGA data .

Data Contradiction Analysis

- Example : Conflicting NMR shifts for aromatic protons (δ 7.85–7.09 ppm in vs. δ 7.67–7.25 ppm in ) may arise from substituent electronic effects (e.g., methylsulfonyl vs. methylcarbamoyl groups). Validate assignments via NOESY correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.